(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Crystallography Structural chemistry Conformational analysis

(E)-3-(2-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 5424-03-3) is a synthetic chalcone derivative with the molecular formula C₁₆H₁₃ClO₂ and a molecular weight of 272.72 g/mol. Its single-crystal X-ray structure has been solved, confirming an E configuration about the central enone double bond with a dihedral angle of 33.3(2)° between the two benzene rings.

Molecular Formula C16H13ClO2
Molecular Weight 272.72 g/mol
CAS No. 5424-03-3
Cat. No. B182516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS5424-03-3
Synonyms2-chloro-4'-methoxychalcone
Molecular FormulaC16H13ClO2
Molecular Weight272.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
InChIInChI=1S/C16H13ClO2/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11H,1H3/b11-8+
InChIKeyDGBWMHMJGJSEOH-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(2-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 5424-03-3): Structural Identity and Procurement Baseline for a Defined Chalcone Scaffold


(E)-3-(2-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 5424-03-3) is a synthetic chalcone derivative with the molecular formula C₁₆H₁₃ClO₂ and a molecular weight of 272.72 g/mol. Its single-crystal X-ray structure has been solved, confirming an E configuration about the central enone double bond with a dihedral angle of 33.3(2)° between the two benzene rings [1]. The compound is commercially available from multiple specialty chemical suppliers, typically at ≥98% purity, and is cataloged under synonyms including 2-chloro-4'-methoxychalcone and (2E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one [2].

Why Regioisomeric Substitution Patterns Dictate Biological Activity: The Case for Specifying CAS 5424-03-3 Over In-Class Chalcone Analogs


Chalcones sharing the identical molecular formula C₁₆H₁₃ClO₂ but differing in the positional arrangement of the chloro and methoxy substituents on the A and B rings exhibit profoundly divergent biological activity profiles. In a systematic evaluation of 40 synthetic chalcones, compound 34, corresponding to CAS 5424-03-3 (B-ring 2-Cl, A-ring 4-OCH₃), was essentially inactive across all anti-inflammatory and antimycobacterial assays (IC₅₀/MIC values all >366.7 µM), whereas its close regioisomer, compound 26 (B-ring 4-OCH₃, A-ring 4-Cl), displayed meaningful NO inhibitory activity with an IC₅₀ of 25.3 ± 3.9 µM [1]. This demonstrates that generic substitution within the chalcone class is not scientifically valid; the specific regioisomer CAS 5424-03-3 must be explicitly specified for procurement to ensure the intended structural identity and biological profile.

Head-to-Head Quantitative Evidence: CAS 5424-03-3 Versus Its Closest Regioisomeric and In-Class Comparators


Single-Crystal X-Ray Structural Confirmation: Definitive Identity and Conformational Parameters for CAS 5424-03-3

The unambiguous structural identity of CAS 5424-03-3 has been established via single-crystal X-ray diffraction, confirming the E configuration of the central enone. The dihedral angle between the 2-chlorophenyl and 4-methoxyphenyl rings is 33.3(2)°, crystallizing in the orthorhombic space group Pbca with unit cell parameters a = 7.4122(12) Å, b = 11.2752(18) Å, c = 32.189(5) Å [1]. By contrast, the 3-chloro regioisomer, (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, adopts a significantly different dihedral angle of 5.6(4)°, highlighting that even subtle positional isomerism produces distinct solid-state conformations [2].

Crystallography Structural chemistry Conformational analysis

Anti-Inflammatory Activity (NO Inhibition): CAS 5424-03-3 is Essentially Inactive, Unlike Its 4'-Methoxy Regioisomer

In a standardized LPS-stimulated RAW 264.7 macrophage assay, compound 34 (CAS 5424-03-3, B-ring 2-Cl, A-ring 4-OCH₃) exhibited no measurable nitric oxide (NO) inhibitory activity, with an IC₅₀ value exceeding 366.7 µM, the highest tested concentration [1]. In contrast, its direct regioisomer, compound 26 (B-ring 4-OCH₃, A-ring 4-Cl), demonstrated moderate NO inhibition with an IC₅₀ of 25.3 ± 3.9 µM. Another regioisomer, compound 30 (B-ring 4-OCH₃, A-ring 2-Cl), showed comparable activity with an IC₅₀ of 23.9 ± 4.8 µM. The unsubstituted parent chalcone (compound 1) yielded an IC₅₀ of 41.6 ± 2.0 µM as a reference baseline [1].

Anti-inflammatory screening Nitric oxide inhibition Structure-activity relationship

Antimycobacterial Activity: CAS 5424-03-3 Shows No Growth Inhibition Against M. bovis BCG, Unlike Key In-Class Comparators

Compound 34 (CAS 5424-03-3) was tested for growth inhibition against Mycobacterium bovis BCG and showed no detectable antimycobacterial activity, with both MIC₅₀ and MIC₉₀ values exceeding 366.7 µM [1]. This stands in marked contrast to several structurally related chalcones in the same panel. Compound 31 (B-ring 2-Cl, A-ring unsubstituted) displayed an MIC₉₀ of 330.2 ± 4.2 µM; compound 30 (regioisomer: B-ring 4-OCH₃, A-ring 2-Cl) exhibited an MIC₅₀ of 37.8 ± 6.4 µM; and compound 8 (B-ring 4-Br) was among the most active with an MIC₉₀ of 33.7 ± 4.6 µM [1]. The positive control rifampicin substantially outperformed all chalcones tested.

Antimycobacterial screening Tuberculosis M. bovis BCG

Cytotoxicity Profile: CAS 5424-03-3 Exhibits No Macrophage Cytotoxicity at Tested Concentrations, Unlike Active Analogs

In the LDH release cytotoxicity assay on RAW 264.7 macrophages, compound 34 (CAS 5424-03-3) showed no cytotoxic effect at concentrations up to 366.7 µM (IC₅₀ >366.7 µM) [1]. By comparison, the unsubstituted chalcone (compound 1) showed measurable cytotoxicity with an IC₅₀ of 177.3 ± 9.5 µM, and compound 30 (regioisomer: B-ring 4-OCH₃, A-ring 2-Cl) displayed moderate cytotoxicity with an IC₅₀ of 100.0 ± 5.1 µM. Compound 31 (B-ring 2-Cl) was also more cytotoxic with an IC₅₀ of 267.0 ± 4.5 µM [1].

Cytotoxicity LDH release Safety screening

Primary Application Scenarios for (E)-3-(2-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 5424-03-3) Based on Quantitative Evidence


Negative Control Compound for Chalcone Anti-Inflammatory and Antimycobacterial SAR Studies

Given its complete lack of activity in both NO inhibition (IC₅₀ >366.7 µM) and antimycobacterial (MIC >366.7 µM) assays, CAS 5424-03-3 serves as a well-characterized, structurally confirmed negative control for chalcone structure-activity relationship (SAR) studies [1]. Its use as a comparator enables researchers to establish baseline activity levels and confirm assay validity when evaluating new chalcone derivatives targeting inflammatory or mycobacterial pathways.

Synthetic Intermediate for Derivatization at the α,β-Unsaturated Ketone

The defined E configuration (dihedral angle 33.3°) and commercial availability at ≥98% purity make CAS 5424-03-3 an attractive starting material for further chemical transformations, including cyclization to pyrazolines, hydrazone formation, and Michael addition reactions [2]. Its lack of intrinsic biological activity simplifies interpretation of biological outcomes from derivatized products.

Crystallographic Reference Standard for Chalcone Conformational Studies

The deposited CCDC structure (CCDC 627325) provides a fully refined single-crystal X-ray dataset for CAS 5424-03-3, including unit cell parameters, atomic coordinates, and refinement statistics [2]. This serves as a validated crystallographic benchmark for conformational analysis, Hirshfeld surface studies, and DFT computational validation within the chalcone chemical space.

Low-Cytotoxicity Scaffold for Prodrug or Hybrid Molecule Design

With no detectable macrophage cytotoxicity up to 366.7 µM—substantially less than the unsubstituted chalcone (IC₅₀ 177.3 µM) or compound 30 (IC₅₀ 100.0 µM)—CAS 5424-03-3 offers a biologically inert chalcone core suitable for conjugation to pharmacophores where minimizing inherent scaffold toxicity is a design priority [1].

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